molecular formula C23H16N4O5S B12482903 {(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl benzoate

{(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl benzoate

Cat. No.: B12482903
M. Wt: 460.5 g/mol
InChI Key: POOJRHODISJRNA-UHFFFAOYSA-N
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Description

[(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety, an indole ring, and a benzoate ester group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of Benzothiazole and Indole: The benzothiazole and indole moieties can be coupled using a hydrazine linker, forming the hydrazone linkage.

    Esterification: The final step involves the esterification of the indole nitrogen with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are compatible with large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole and indole moieties.

    Medicine: Potential use as a therapeutic agent due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate: shares structural similarities with other compounds containing benzothiazole and indole moieties, such as:

Uniqueness

The uniqueness of [(3Z)-3-[2-(1,1-dioxo-1??,2-benzothiazol-3-yl)hydrazin-1-ylidene]-2-oxoindol-1-yl]methyl benzoate lies in its combined structure, which may confer unique biological and chemical properties not found in individual benzothiazole or indole derivatives.

Properties

Molecular Formula

C23H16N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)diazenyl]-2-hydroxyindol-1-yl]methyl benzoate

InChI

InChI=1S/C23H16N4O5S/c28-22-20(24-25-21-17-11-5-7-13-19(17)33(30,31)26-21)16-10-4-6-12-18(16)27(22)14-32-23(29)15-8-2-1-3-9-15/h1-13,28H,14H2

InChI Key

POOJRHODISJRNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3C(=C2O)N=NC4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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